![molecular formula C13H24O4 B1149552 2-(R)-Pentylsuccinic acid 4-tert-butyl ester CAS No. 153427-69-1](/img/structure/B1149552.png)
2-(R)-Pentylsuccinic acid 4-tert-butyl ester
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Overview
Description
Synthesis Analysis
The asymmetric synthesis of chiral compounds similar to "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" has been explored through various methods. For example, Levy et al. (2009) developed a multigram asymmetric synthesis process for a chiral tetraazamacrocycle, demonstrating high chemical and optical purity, which could be analogous to the synthesis of "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" (Levy et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" can be studied through crystallography. Köll et al. (1997) investigated the crystal structures of several pentaacetates, providing insights into the conformational aspects of such molecules, which is essential for understanding the molecular structure of "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" (Köll et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving esters and ethers of tartaric acid, as studied by Uray and Lindner (1988), highlight the synthesis methods and chemical behavior of ester compounds which can be related to "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" (Uray & Lindner, 1988).
Physical Properties Analysis
The synthesis and structural elucidation of related esters provide insights into the physical properties of such compounds. This includes solubility, melting points, and stability, essential for understanding "2-(R)-Pentylsuccinic acid 4-tert-butyl ester" and its applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, can be inferred from similar ester compounds. Research like that of Beenen, Weix, and Ellman (2006) on the asymmetric synthesis of arylglycine derivatives offers valuable information on the chemical properties of ester-based compounds (Beenen, Weix, & Ellman, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-5-6-7-8-10(12(15)16)9-11(14)17-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,16)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHZJKWUVXDPCX-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(R)-Pentylsuccinic acid 4-tert-butyl ester |
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